1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one

Insecticidal activity Spodoptera litura LD50

1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one (CAS 144525-15-5), also designated piperoctadecalidine, is an N-acylpiperidine-class alkaloid naturally occurring in Piper retrofractum and Piper longum fruits. The molecule is characterized by a piperidine ring acylated with an octadeca-2,4,14-trienoyl chain, yielding a molecular formula of C23H39NO (exact mass 345.303 Da) and a computed logP of ~7.5, with essentially neutral character (extremely weak base) based on its pKa.

Molecular Formula C23H39NO
Molecular Weight 345.6 g/mol
CAS No. 144525-15-5
Cat. No. B12559611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one
CAS144525-15-5
Molecular FormulaC23H39NO
Molecular Weight345.6 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCCCC=CC=CC(=O)N1CCCCC1
InChIInChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h4-5,14-15,17,20H,2-3,6-13,16,18-19,21-22H2,1H3
InChIKeyOJUNWNTXRINVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one (CAS 144525-15-5) – Compound Identity and Sourcing Baseline


1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one (CAS 144525-15-5), also designated piperoctadecalidine, is an N-acylpiperidine-class alkaloid naturally occurring in Piper retrofractum and Piper longum fruits [1]. The molecule is characterized by a piperidine ring acylated with an octadeca-2,4,14-trienoyl chain, yielding a molecular formula of C23H39NO (exact mass 345.303 Da) and a computed logP of ~7.5, with essentially neutral character (extremely weak base) based on its pKa . It belongs to the broader piperidine alkaloid family that includes piperine, pipernonaline, piperlongumine, and guineensine; however, its (2E,4E,14Z) triene geometry and C18 acyl length distinguish it structurally from these co-occurring congeners [1].

Why Piperoctadecalidine Cannot Be Interchanged with Piperine, Piperlongumine, or Pipernonaline Without Evidence


Despite sharing a piperidine core and extraction origin from Piper species, quantitative potency spectra diverge sharply across alkaloid analogs. For instance, piperoctadecalidine is insecticidal against Spodoptera litura with a distinct LD50 of 95.5 mg/L versus pipernonaline at 125 mg/L [1], whereas it uniquely exhibits acaricidal activity (LD50 = 246 mg/L against Tetranychus urticae) that pipernonaline entirely lacks [1]. In antifungal tests, piperoctadecalidine delivers 80% control against Puccinia recondita at 500 ppm compared with 91% for pipernonaline, yet the latter shows negligible acaricidal potency [2]. These divergent activity profiles mean that substituting one alkaloid for another—even from the same plant source—will yield unpredictable efficacy; procurement specifications must therefore be matched to the empirically verified endpoint.

Quantitative Differentiation Evidence for 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one Against Closest Analogs


Insecticidal Potency Against Spodoptera litura: Piperoctadecalidine vs. Pipernonaline

In a multi-species arthropod toxicity study, piperoctadecalidine demonstrated superior insecticidal potency against Spodoptera litura larvae compared with its closest structural analog pipernonaline. The LD50 of piperoctadecalidine was 95.5 mg/L, which is 23.6% lower (i.e., more potent) than the LD50 of 125 mg/L for pipernonaline under identical leaf-dip assay conditions [1]. Both compounds were inactive against Nilaparvata lugens and Plutella xylostella, indicating species selectivity within the Lepidoptera/Hemiptera range [1].

Insecticidal activity Spodoptera litura LD50

Acaricidal Activity Against Tetranychus urticae: Piperoctadecalidine Possesses Unique Activity Not Shared by Pipernonaline

In the same multi-pest screen, piperoctadecalidine was the only compound among the two tested that exhibited acaricidal activity against the two-spotted spider mite Tetranychus urticae Koch, with an LD50 of 246 mg/L. Pipernonaline showed no acaricidal effect against this species [1]. This qualitative difference—presence versus complete absence of acaricidal activity—represents a categorical differentiation that cannot be compensated by dose escalation of pipernonaline.

Acaricidal activity Tetranychus urticae Mite control

Fungicidal Activity Against Puccinia recondita: Piperoctadecalidine vs. Pipernonaline at 500 ppm

In a comparative fungicidal screen against six phytopathogenic fungal species, piperoctadecalidine and pipernonaline were directly evaluated at 500 ppm for control of Puccinia recondita (wheat leaf rust). Piperoctadecalidine gave 80% control at 500 ppm, while pipernonaline gave 91% control at the same concentration [1]. Although pipernonaline was slightly more potent against this pathogen, the numerical difference is small (11 percentage points) and both compounds fall within a functionally useful efficacy range. No data for piperine or piperlongumine against P. recondita at matched concentrations were available from this study, limiting broader cross-class conclusions [1].

Fungicidal activity Puccinia recondita Phytopathogenic fungi

Aflatoxin B1 Biosynthesis Inhibition: Piperoctadecalidine Achieves 100% Inhibition at 0.7% w/v

Four Piper longum alkaloids—piperlongumine, piperine, pipernonaline, and piperoctadecalidine—were evaluated for inhibition of aflatoxin B1 (AFB1) biosynthesis in Aspergillus flavus cultured on PDA medium. Piperoctadecalidine yielded 100% inhibition of AFB1 production at a supplement concentration of 0.7% (w/v), representing complete suppression under the test conditions [1]. Piperlongumine was also strongly inhibitory, but the study highlighted piperoctadecalidine as the most potent inhibitor among the three ancillary alkaloids (piperine, pipernonaline, and piperoctadecalidine) tested alongside piperlongumine [1]. Quantitative inhibition percentages for piperine and pipernonaline were not individually reported at this concentration, limiting exact pairwise comparison; however, the 100% inhibition figure at a defined concentration is a hard endpoint that defines a baseline for procurement specification.

Antiaflatoxigenic activity Aflatoxin B1 Aspergillus flavus

Antiplatelet Aggregation Activity: Piperoctadecalidine in a Four-Alkaloid Comparison

Four Piper longum amides—piperine, pipernonaline, piperoctadecalidine, and piperlongumine—were examined for inhibition of washed rabbit platelet aggregation induced by collagen, arachidonic acid (AA), and platelet-activating factor (PAF) [1]. All four compounds showed dose-dependent inhibitory activity against collagen-, AA-, and PAF-induced aggregation, but not against thrombin-induced aggregation. Piperlongumine showed the strongest inhibition among the four [1]. While individual IC50 values were not reported per compound in the publicly available abstract, piperoctadecalidine is confirmed to possess measurable antiplatelet activity across three aggregation pathways, establishing it as a member of the active set within this phenotype. For procurement purposes, this means piperoctadecalidine is a viable candidate for antiplatelet screening cascades, though piperlongumine may be preferred where maximal potency is paramount.

Antiplatelet aggregation Collagen-induced Rabbit platelet

Application Scenarios Where 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one Procurement Is Evidence-Supported


Botanical Dual-Action Insecticide–Acaricide Lead Development

Based on direct head-to-head data showing insecticidal LD50 of 95.5 mg/L against Spodoptera litura and acaricidal LD50 of 246 mg/L against Tetranychus urticae—with pipernonaline lacking any acaricidal activity—piperoctadecalidine is the rational procurement choice for agricultural R&D programs needing single-compound coverage of both lepidopteran pests and spider mites [1]. The compound's activity is documented in Crop Protection (2002) with standardized leaf-dip bioassay protocols, providing a reproducible methodology for formulation development.

Antifungal Natural-Product Screening with Multi-Pest Efficacy Profiling

Piperoctadecalidine's 80% control of Puccinia recondita at 500 ppm, combined with its insecticidal and acaricidal properties, makes it suitable for integrated pest management (IPM) screening cascades where a single compound is evaluated against fungal, insect, and mite targets [2]. Its performance is quantitatively benchmarked against pipernonaline (91% fungal control at 500 ppm), enabling researchers to make explicit trade-off decisions between antifungal potency and pest-spectrum breadth.

Antiaflatoxigenic Agent for Post-Harvest Mycotoxin Control Research

For food safety and storage research programs targeting aflatoxin B1 contamination by Aspergillus flavus, piperoctadecalidine offers a defined, potent inhibitory benchmark: 100% inhibition of AFB1 biosynthesis at 0.7% (w/v) in PDA culture medium [3]. This complete-suppression endpoint provides a clear go/no-go criterion for formulation development and comparative evaluation against synthetic fungicides.

Platelet Aggregation Tool Compound in Cardiovascular Natural-Product Discovery

In washed rabbit platelet assays, piperoctadecalidine exhibits dose-dependent inhibition across collagen, AA, and PAF pathways, making it a relevant comparator for structure–activity relationship (SAR) studies within the Piper amide series [4]. Researchers procuring compound sets for antiplatelet screening can use piperoctadecalidine alongside piperlongumine to dissect the contribution of the C18-triene acyl chain versus the pyridone moiety present in piperlongumine.

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